Methyl 3-carbazolecarboxylate Methyl 3-carbazolecarboxylate Methyl 3-carbazolecarboxylate belongs to the class of organic compounds known as carbazoles. Carbazoles are compounds containing a three ring system containing a pyrrole ring fused on either side to a benzene ring. Methyl 3-carbazolecarboxylate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, methyl 3-carbazolecarboxylate is primarily located in the membrane (predicted from logP). Outside of the human body, methyl 3-carbazolecarboxylate can be found in fruits. This makes methyl 3-carbazolecarboxylate a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 97931-41-4
VCID: VC20819895
InChI: InChI=1S/C14H11NO2/c1-17-14(16)9-6-7-13-11(8-9)10-4-2-3-5-12(10)15-13/h2-8,15H,1H3
SMILES: COC(=O)C1=CC2=C(C=C1)NC3=CC=CC=C32
Molecular Formula: C14H11NO2
Molecular Weight: 225.24 g/mol

Methyl 3-carbazolecarboxylate

CAS No.: 97931-41-4

Cat. No.: VC20819895

Molecular Formula: C14H11NO2

Molecular Weight: 225.24 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-carbazolecarboxylate - 97931-41-4

Specification

Description Methyl 3-carbazolecarboxylate belongs to the class of organic compounds known as carbazoles. Carbazoles are compounds containing a three ring system containing a pyrrole ring fused on either side to a benzene ring. Methyl 3-carbazolecarboxylate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, methyl 3-carbazolecarboxylate is primarily located in the membrane (predicted from logP). Outside of the human body, methyl 3-carbazolecarboxylate can be found in fruits. This makes methyl 3-carbazolecarboxylate a potential biomarker for the consumption of this food product.
CAS No. 97931-41-4
Molecular Formula C14H11NO2
Molecular Weight 225.24 g/mol
IUPAC Name methyl 9H-carbazole-3-carboxylate
Standard InChI InChI=1S/C14H11NO2/c1-17-14(16)9-6-7-13-11(8-9)10-4-2-3-5-12(10)15-13/h2-8,15H,1H3
Standard InChI Key LZXXHWWSVRIDGR-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=C(C=C1)NC3=CC=CC=C32
Canonical SMILES COC(=O)C1=CC2=C(C=C1)NC3=CC=CC=C32
Appearance Yellow powder
Melting Point 175-177°C

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